molecular formula C21H19Cl2N3O B14956059 3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide

3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B14956059
M. Wt: 400.3 g/mol
InChI Key: GPGZUKNFFYJFNY-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features two indole moieties, each substituted with a chlorine atom, connected via a propanamide linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach starts with the chlorination of indole to obtain 4-chloro-1H-indole and 5-chloro-1H-indole. These intermediates are then subjected to a series of reactions including alkylation and amidation to form the final product.

    Chlorination: Indole is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to yield 4-chloro-1H-indole and 5-chloro-1H-indole.

    Alkylation: The chlorinated indoles are then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The alkylated products are reacted with propanoyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its α-glucosidase inhibitory activity.

    5-Bromo-4-chloro-1H-indol-3-yl phosphate: Used as a substrate in biochemical assays.

Uniqueness

3-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide is unique due to its dual indole structure with specific chlorine substitutions, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C21H19Cl2N3O

Molecular Weight

400.3 g/mol

IUPAC Name

3-(4-chloroindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H19Cl2N3O/c22-15-4-5-19-17(12-15)14(13-25-19)6-9-24-21(27)8-11-26-10-7-16-18(23)2-1-3-20(16)26/h1-5,7,10,12-13,25H,6,8-9,11H2,(H,24,27)

InChI Key

GPGZUKNFFYJFNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)C(=C1)Cl

Origin of Product

United States

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